Phoyunbene D

CAS No.:

Cat. No.: VC1874887

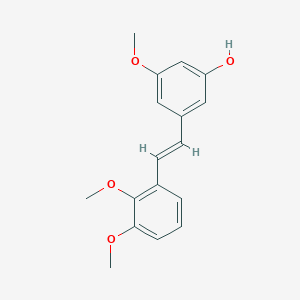

Molecular Formula: C17H18O4

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18O4 |

|---|---|

| Molecular Weight | 286.32 g/mol |

| IUPAC Name | 3-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-5-methoxyphenol |

| Standard InChI | InChI=1S/C17H18O4/c1-19-15-10-12(9-14(18)11-15)7-8-13-5-4-6-16(20-2)17(13)21-3/h4-11,18H,1-3H3/b8-7+ |

| Standard InChI Key | JTNSCGPJCOQOIF-BQYQJAHWSA-N |

| Isomeric SMILES | COC1=CC=CC(=C1OC)/C=C/C2=CC(=CC(=C2)OC)O |

| Canonical SMILES | COC1=CC=CC(=C1OC)C=CC2=CC(=CC(=C2)OC)O |

Introduction

Chemical Structure and Properties

Molecular Structure

Phoyunbene D possesses a stilbene core structure with specific substitution patterns that distinguish it from other members of the phoyunbene family. The molecule contains a central C=C double bond connecting two aromatic rings with various hydroxyl and methoxyl substitutions that contribute to its biological activity. The specific arrangement of these functional groups plays a critical role in determining the compound's physicochemical properties and potential biological interactions .

Spectroscopic Data

The identification and structural elucidation of Phoyunbene D have been accomplished through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analytical methods have provided critical data for confirming the molecular structure and substitution patterns of this natural product, enabling researchers to distinguish it from other phoyunbenes .

Synthesis of Phoyunbene D

Synthetic Methodology

The synthetic approach to Phoyunbene D employed the Horner–Wadsworth–Emmons (HWE) reaction as a key step. This reaction is widely used in organic synthesis for the stereoselective formation of carbon-carbon double bonds, making it particularly suitable for constructing the stilbene scaffold .

The synthetic route began with 3,5-dihydroxybenzaldehyde as a starting material, which underwent a series of transformations to prepare the phosphonate intermediate (compound 6). This intermediate was then coupled with the appropriate aldehyde through the HWE reaction to form the stilbene core structure of Phoyunbene D. The synthesis involved several steps, including selective protection and deprotection of hydroxyl groups, functional group transformations, and the crucial carbon-carbon bond-forming reaction .

Reaction Scheme and Key Intermediates

The retrosynthetic analysis for Phoyunbene D involved disconnection of the central double bond, leading back to phosphonate 6 and the corresponding aldehyde. The phosphonate 6 was synthesized from 3,5-dihydroxybenzaldehyde (12) through a sequence that included monomethylation, allyl protection, reduction, bromination, and the Arbuzov reaction .

The synthesis scheme involved several key intermediates and reagents, with careful control of reaction conditions to achieve selectivity and efficiency. The successful implementation of this synthetic route provided access to Phoyunbene D for further biological evaluation .

Biological Activities of Phoyunbene D

Anti-inflammatory Properties

The biological evaluation of Phoyunbene D focused primarily on its anti-inflammatory properties. Inflammation is a complex biological response involving multiple mediators and cellular pathways. Natural products with anti-inflammatory activities can potentially modulate these processes through various mechanisms .

Inhibition of Nitric Oxide Production

Phoyunbene D was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. NO is an important inflammatory mediator involved in various physiological and pathological processes. The inhibition of NO production is considered a potential strategy for developing anti-inflammatory agents .

The results revealed that Phoyunbene D exhibited weak inhibitory activity against NO production at a concentration of 10 μM, with an inhibition percentage of approximately 26.81%. This activity, while modest, suggests that Phoyunbene D possesses some anti-inflammatory potential .

Dose-Response Relationship and IC50 Value

The IC50 value (the concentration required to inhibit 50% of NO production) of Phoyunbene D was determined to be 37.17 μM. This value provides a quantitative measure of the compound's anti-inflammatory potency. Among the tested phoyunbenes, Phoyunbene D showed moderate activity, with its IC50 value falling between those of Phoyunbene A (17.68 μM, most potent) and Phoyunbene C (71.14 μM) .

Comparative Analysis

Comparison with Other Phoyunbenes

Table 1: Anti-inflammatory Activities of Phoyunbenes A-D and Thunalbene

| Compound | NO Production Inhibition at 1 μM (%) | NO Production Inhibition at 10 μM (%) | IC50 Value (μM) |

|---|---|---|---|

| Phoyunbene A | -4.90 | 32.58 | 17.68 |

| Phoyunbene B | -1.20 | 27.85 | 28.92 |

| Phoyunbene C | -8.50 | 11.42 | 71.14 |

| Phoyunbene D | 4.65 | 26.81 | 37.17 |

| Thunalbene | 7.08 | 24.92 | 77.23 |

The data in Table 1 shows the comparative anti-inflammatory activities of all phoyunbenes and thunalbene. Interestingly, at the lower concentration of 1 μM, Phoyunbene D was one of only two compounds (along with thunalbene) that showed some inhibition of NO production rather than an increase. At 10 μM, all compounds demonstrated inhibitory activity, with Phoyunbene D showing comparable activity to Phoyunbene B and thunalbene .

Structure-Activity Relationships

Structural Determinants of Activity

The varying anti-inflammatory potencies observed among the phoyunbenes suggest that specific structural features influence their biological activities. The differences in substitution patterns on the aromatic rings likely contribute to the differences in their interactions with biological targets involved in the inflammatory process. Understanding these structure-activity relationships could guide the design of more potent derivatives with enhanced anti-inflammatory properties .

Comparison with Other Stilbene Derivatives

Stilbenes represent a diverse class of natural products with various biological activities. Comparing Phoyunbene D with other well-studied stilbenes, such as resveratrol, could provide insights into the structural requirements for anti-inflammatory activity. Such comparisons might reveal common pharmacophores or unique features that contribute to specific biological responses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume